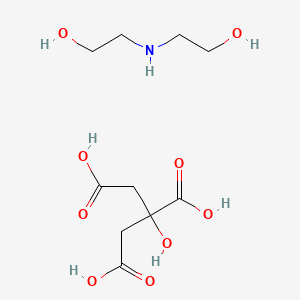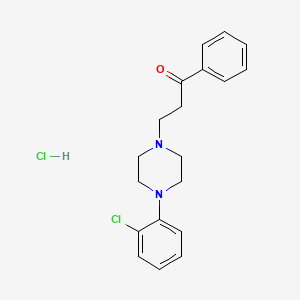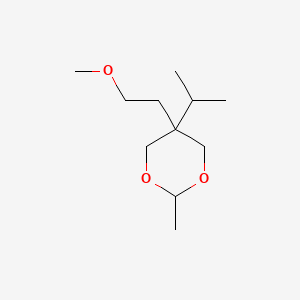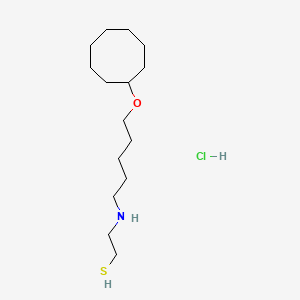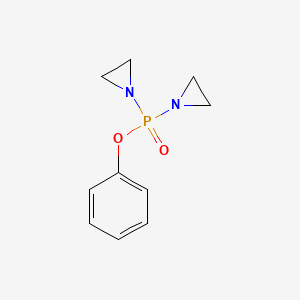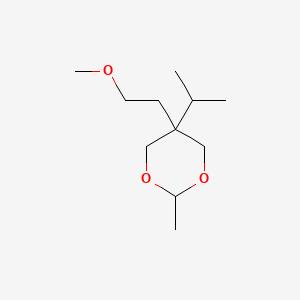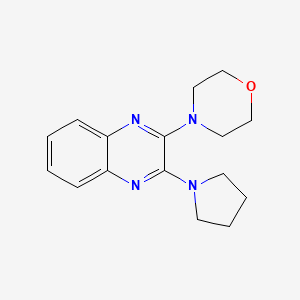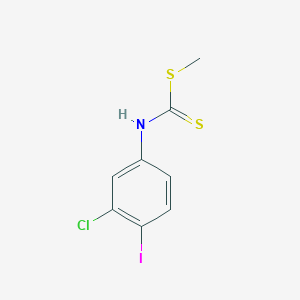
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is a chemical compound with the molecular formula C8H7ClINS2 It is known for its unique structure, which includes both chlorine and iodine atoms attached to a dithioester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester typically involves the reaction of 3-chloro-4-iodoaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-chloro-4-iodoaniline with carbon disulfide: This step forms the dithioester intermediate.
Methylation: The intermediate is then methylated using methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The dithioester group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester involves its interaction with specific molecular targets. The dithioester group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanilic acid, 3-chloro-4-bromodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-fluorodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-methyldithio-, methyl ester
Uniqueness
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in specific interactions that are not possible with other halogens.
Propiedades
Número CAS |
20975-42-2 |
|---|---|
Fórmula molecular |
C8H7ClINS2 |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
methyl N-(3-chloro-4-iodophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7ClINS2/c1-13-8(12)11-5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
GBHUJYGCJQAKGE-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NC1=CC(=C(C=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
